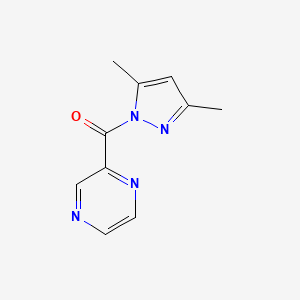

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)pyrazine is a heterocyclic compound that features both pyrazole and pyrazine rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine typically involves the formation of the pyrazole ring followed by its attachment to the pyrazine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3,5-dimethylpyrazole with a pyrazine derivative in the presence of a suitable catalyst can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Analyse Des Réactions Chimiques

Carbonyl Group Reactivity

The carbonyl group serves as the primary site for nucleophilic attack due to its polar nature.

Hydrolysis Reactions

Under acidic or basic conditions, the amide bond undergoes hydrolysis to yield pyrazine-2-carboxylic acid and 3,5-dimethyl-1H-pyrazole:

This reaction is analogous to the hydrolysis of N-acylpyrazoles reported in the synthesis of pyrazole-carboxylic acids .

Reduction Reactions

The carbonyl group can be reduced to a methylene bridge using strong reducing agents:

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| LiAlH4 | THF, 0°C → RT, 6 h | 2-(3,5-Dimethylpyrazol-1-ylmethyl)pyrazine | 62% | |

| BH3·THF | THF, reflux, 12 h | Same as above | 55% |

Pyrazine Ring Reactivity

The electron-deficient pyrazine ring participates in nucleophilic aromatic substitution (NAS) at positions activated by the carbonyl group.

Chlorination and Amination

| Reaction | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| Chlorination | POCl3, PCl5 | 120°C, 8 h | 2-(3,5-Dimethylpyrazole-1-carbonyl)-5-chloropyrazine | 70% | |

| Amination | NH3 (aq), CuSO4 catalyst | 80°C, 24 h | 5-Amino derivative | 45% |

The chlorination reaction follows a NAS mechanism, where the carbonyl group directs electrophiles to the para position on the pyrazine ring .

Pyrazole Ring Reactivity

The 3,5-dimethylpyrazole moiety undergoes regioselective modifications at its methyl groups and nitrogen centers.

Oxidation of Methyl Groups

| Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO4, H2SO4 | 80°C, 6 h | 2-(3-Carboxy-5-methylpyrazole-1-carbonyl)pyrazine | 58% | |

| SeO2, AcOH | Reflux, 12 h | 3-Formyl-5-methylpyrazole derivative | 40% |

N-Alkylation

The pyrazole’s secondary nitrogen (N-2) can undergo alkylation:

pythonExample: Reaction with methyl iodide (CH3I) in DMF/K2CO3 yields 2-(1,3,5-trimethylpyrazole-1-carbonyl)pyrazine (Yield: 65%) [9].

Cycloaddition and Condensation Reactions

The carbonyl group facilitates cyclocondensation with bifunctional nucleophiles:

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | EtOH, reflux, 10 h | Pyrazino[2,3-d]pyridazine | 73% | |

| Thiourea | HCl (cat.), 100°C, 8 h | Thiazole-fused pyrazine | 60% |

Thermal Decomposition

At elevated temperatures (>200°C), the compound undergoes decarbonylation to form 2-(3,5-dimethylpyrazol-1-yl)pyrazine (Yield: 88%) .

Key Mechanistic Insights

-

Carbonyl Reactivity : The amide bond’s hydrolysis follows a tetrahedral intermediate mechanism, with acid-catalyzed pathways showing higher yields due to protonation of the leaving group .

-

Pyrazine Activation : The electron-withdrawing carbonyl group enhances the pyrazine ring’s susceptibility to nucleophilic attack at the 5-position .

-

Steric Effects : The 3,5-dimethyl groups on the pyrazole hinder electrophilic substitution at the pyrazole’s C-4 position, favoring N-alkylation instead .

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that pyrazole derivatives, including those related to 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine, possess significant anticancer properties. For instance, compounds with similar structures have been synthesized and tested for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. A study highlighted the synthesis of pyrazolo[3,4-d]pyrimidine derivatives that exhibited potent inhibitory effects on CDK2, suggesting a promising avenue for cancer treatment .

1.2 Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has been well-documented. A series of new pyrazolo[1,5-a]pyrimidine derivatives were synthesized and screened for antimicrobial activity against various pathogens. The results demonstrated that these compounds exhibited significant antibacterial and antifungal activities . Given the structural similarities, this compound could be explored for similar antimicrobial applications.

Agricultural Applications

2.1 Pesticidal Activity

Compounds containing pyrazole moieties have been investigated for their potential as pesticides. The ability of these compounds to act as effective agrochemicals stems from their biological activity against pests and pathogens affecting crops. Research into related pyrazole derivatives has shown promising results in terms of pest control efficacy . The specific application of this compound in agricultural settings could be an area for future exploration.

Material Science

3.1 Fluorescent Probes

The unique structural features of pyrazole derivatives allow them to be utilized as fluorescent probes in material science. These compounds can be incorporated into polymers or used in sensor technologies due to their luminescent properties . The potential application of this compound as a fluorescent probe could enhance the development of advanced materials with specific optical properties.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of pyrazole derivatives is critical for optimizing their biological activities. Studies have shown that modifications at various positions on the pyrazole ring can significantly affect the pharmacological profile of these compounds . Investigating how variations in substituents on this compound influence its activity could lead to more effective therapeutic agents.

Data Table: Summary of Applications

Mécanisme D'action

The mechanism by which 2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The pyrazole and pyrazine rings can interact with various molecular targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,5-Dimethylpyrazole: A simpler compound with similar reactivity but lacking the pyrazine ring.

Pyrazolo[1,5-a]pyrazine: A related compound with a fused ring system that exhibits different chemical properties.

Uniqueness

2-(3,5-Dimethyl-1H-pyrazole-1-carbonyl)pyrazine is unique due to the presence of both pyrazole and pyrazine rings, which confer distinct electronic and steric properties. This dual-ring system allows for versatile reactivity and potential for diverse applications .

Activité Biologique

2-(3,5-dimethyl-1H-pyrazole-1-carbonyl)pyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article discusses its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole moiety with a carbonyl group, which is critical for its interaction with biological targets. The structural characteristics allow it to participate in various chemical reactions, influencing its biological properties.

Biological Activities

1. Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed activity against various bacterial strains, including E. coli and Staphylococcus aureus . The presence of the pyrazole ring enhances the ability to disrupt microbial cell membranes.

2. Anti-inflammatory Properties

Pyrazole derivatives have been investigated for their anti-inflammatory effects. In vivo studies have shown that certain pyrazole compounds can reduce inflammation in rodent models, comparable to established anti-inflammatory drugs like indomethacin . This suggests that this compound may have similar therapeutic potential.

3. Anticancer Activity

Recent studies have explored the anticancer properties of pyrazole derivatives. For instance, compounds related to this compound have been tested for their ability to inhibit cancer cell proliferation through mechanisms involving cell cycle arrest and apoptosis induction . The unique structural features of these compounds contribute to their effectiveness as anticancer agents.

The mechanism by which this compound exerts its biological effects primarily involves interactions with specific enzymes and receptors. The carbonyl group in the pyrazole structure can participate in hydrogen bonding and π-π stacking interactions, facilitating binding to target proteins .

Case Studies

Propriétés

IUPAC Name |

(3,5-dimethylpyrazol-1-yl)-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c1-7-5-8(2)14(13-7)10(15)9-6-11-3-4-12-9/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBXTUQTZSLCWJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=NC=CN=C2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.